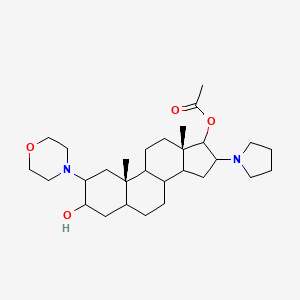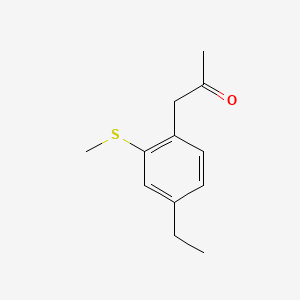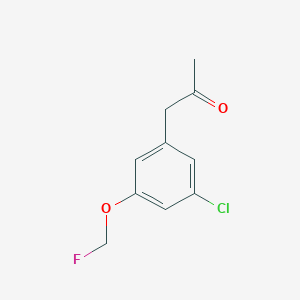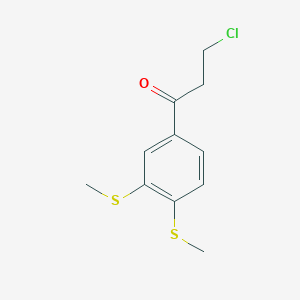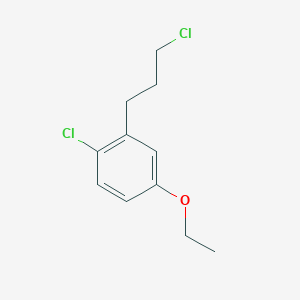
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-4-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the 3-chloropropyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Corresponding hydrocarbons.
科学研究应用
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.
相似化合物的比较
1-Chloro-2-(3-chloropropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-4-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
属性
分子式 |
C11H14Cl2O |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloropropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
HGOFNVFXOIFMDJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)Cl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)

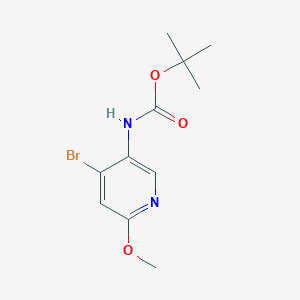
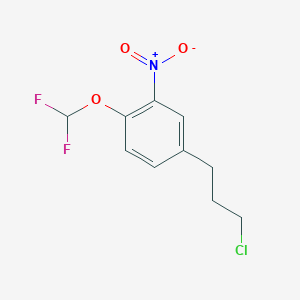
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
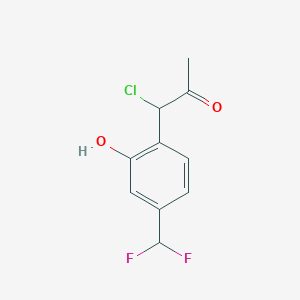
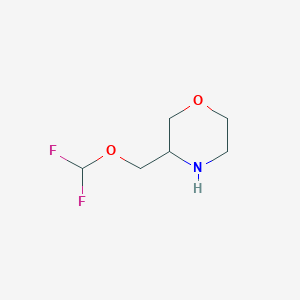
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
